2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
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Description
2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.357. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activities
A study explored the synthesis of pyrimidine-azetidinone analogues, including compounds structurally related to 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, for potential antimicrobial and antitubercular activities. These analogues were tested against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, showing predictions for designing further active compounds based on molecular studies (Chandrashekaraiah et al., 2014).
Antioxidant Properties
The design and synthesis of 1H-3-indolyl derivatives, pairing heterocycles like pyridine, pyran, pyrimidine, and pyrazole with indole and thiophene, were investigated for their potential as antioxidants. These compounds showed significant antioxidant activity, highlighting the role of these heterocycles in inhibiting reactive oxygen species (ROS). Molecular docking studies suggested these compounds as promising cytochrome c peroxidase inhibitors, indicating a potential avenue for developing superior antioxidant drugs (Aziz et al., 2021).
Cancer Research
A novel compound, structurally related to this compound, demonstrated significant antiproliferative activity against cancer cells. It acted by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, blocking the cell cycle in the G(2)/M phase, and inducing probable apoptosis. This suggests its potential as an anti-cancer agent (Via et al., 2008).
Synthesis Techniques
Research on the synthesis of 3-pyrrole-substituted 2-azetidinones, including compounds related to this compound, utilized catalytic amounts of molecular iodine under microwave irradiation. This method provided a green and practical approach for synthesizing a variety of 3-pyrrole-substituted 2-azetidinones, highlighting a synergy between the Lewis acid catalyst and microwave irradiation for rapid synthesis with excellent yields (Bandyopadhyay et al., 2012).
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-16(8-12-9-20-15-5-2-1-4-14(12)15)22-10-13(11-22)21-17-18-6-3-7-19-17/h1-7,9,13,20H,8,10-11H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNOVLCUZVZPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.